Rhenium fluoride
Description
Scope and Significance of Rhenium Fluoride (B91410) Research in Contemporary Inorganic and Organometallic Chemistry
The study of rhenium fluorides holds considerable significance in modern chemistry. Rhenium is notable for the broad spectrum of oxidation states it can adopt, ranging from +3 to +7 in its fluoride compounds, which gives rise to a rich and varied structural chemistry. vulcanchem.com This diversity manifests in structures ranging from simple monomeric molecules to complex polymeric chains. vulcanchem.com
Among these, the higher fluorides are particularly noteworthy. Rhenium heptafluoride (ReF₇) is distinguished as the only thermally stable metal heptafluoride, while rhenium hexafluoride (ReF₆) is one of just seventeen known binary hexafluorides. wikipedia.orgwikipedia.orgwikipedia.org The inherent reactivity of these compounds makes them valuable starting materials for synthesizing other rhenium derivatives, such as oxides and oxyhalides. acs.org For instance, ReF₆ is utilized commercially in the electronics sector for the deposition of rhenium films. wikipedia.org
Research into rhenium fluorides provides fundamental insights into the bonding characteristics and properties of metal fluorides in high oxidation states. While binary rhenium fluorides have limited direct use in organometallic chemistry, they function as essential precursors for creating organorhenium complexes. researchgate.netacs.org For example, rhenium carbonyl fluoride has been successfully synthesized. acs.org Furthermore, the synthetic challenges associated with stabilizing lower oxidation state compounds, such as the elusive rhenium trifluoride (ReF₃), continue to drive innovation in synthetic inorganic chemistry. vulcanchem.com
Historical Perspectives on the Discovery and Early Characterization of Rhenium Fluorides
The journey to understanding rhenium fluorides began with the prediction of the element itself. Dmitri Mendeleev anticipated the existence of element 75, which he termed "dvi-manganese," based on a gap in his periodic table. chemicool.com The official discovery of rhenium occurred in 1925 by the German scientific team of Walter Noddack, Ida Tacke, and Otto Berg, who identified the element in platinum ores and the mineral columbite using X-ray analysis. chemicool.com Rhenium was the last stable, naturally occurring element to be discovered, and its name is derived from the Latin word Rhenus, for the Rhine River. chemicool.comamericanelements.com
Following the element's isolation, scientific investigation into its compounds commenced, with its halogen derivatives being an early focus. Rhenium heptafluoride was first prepared through the direct reaction of rhenium metal with fluorine gas at a temperature of 400 °C. wikipedia.orgwikipedia.org Subsequently, rhenium hexafluoride was synthesized by the reduction of ReF₇ with additional rhenium metal. wikipedia.orgwikipedia.org The lower fluorides, including rhenium pentafluoride (ReF₅) and rhenium tetrafluoride (ReF₄), were produced by reducing ReF₆ with agents such as hydrogen or sulfur dioxide. wikipedia.orgwikipedia.orgacs.org
Initial characterization efforts focused on determining their fundamental physical properties, such as melting and boiling points, and their chemical reactivity, including their reactions with water. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org Over time, advanced structural analysis techniques, initially electron diffraction and later X-ray crystallography, were employed to elucidate their precise molecular geometries. wikipedia.orgwikipedia.org
Overview of Rhenium Oxidation States and Coordination Geometries in Fluoride Systems
The high electronegativity of fluorine stabilizes rhenium in several high oxidation states, primarily +3, +4, +5, +6, and +7. vulcanchem.comrefractorymetal.org This leads to a variety of coordination geometries and structures.
Rhenium(VII) Fluoride (ReF₇): In this compound, rhenium exhibits a +7 oxidation state. webelements.com ReF₇ is a yellow solid and is unique as the only thermally stable heptafluoride of a metal. wikipedia.orglookchem.com Neutron diffraction studies have confirmed its distorted pentagonal bipyramidal geometry, similar to that of iodine heptafluoride (IF₇). wikipedia.orgwikipedia.org
Rhenium(VI) Fluoride (ReF₆): Featuring rhenium in the +6 oxidation state, ReF₆ is a yellow liquid or solid at room temperature. wikipedia.orgamericanelements.comshef.ac.uk The molecule adopts a highly symmetric octahedral geometry. wikipedia.org
Rhenium(V) Fluoride (ReF₅): This compound contains rhenium in the +5 oxidation state and appears as yellow-green crystals. wikipedia.org In the solid phase, it exists as a dimer with the formula Re₂F₁₀, where two ReF₅ units are connected by bridging fluorine atoms. This results in a distorted octahedral coordination for each rhenium atom. wikipedia.org
Rhenium(IV) Fluoride (ReF₄): With rhenium in the +4 oxidation state, ReF₄ forms blue crystals. wikipedia.orgwikipedia.orgshef.ac.uk Its structure consists of polymeric chains where octahedral rhenium centers are linked by bridging fluoride ligands, and it crystallizes in a tetragonal system. vulcanchem.comwikipedia.org
Rhenium(III) Fluoride (ReF₃): Rhenium in the +3 oxidation state is thermodynamically unstable in a simple fluoride structure and is susceptible to disproportionation. vulcanchem.com Consequently, there are no definitive reports of the isolation of ReF₃ under standard conditions, and attempts to produce it via thermal decomposition of complex salts like (NH₄)₂[Re₂F₈]·2H₂O have not been successful. vulcanchem.com
Rhenium Oxyfluorides: Rhenium also forms a number of stable oxyfluoride compounds. These include Rhenium trioxide fluoride (ReO₃F), which has a helical chain structure of octahedral rhenium centers, and Rhenium dioxide trifluoride (ReO₂F₃), a white solid that can exist in four different polymorphic forms. vulcanchem.comwikipedia.org The synthesis of Rhenium oxide tetrafluoride (ReOF₄) has also been achieved. acs.org Additionally, cationic species such as [ReF₆]⁺ and complex oxyfluoride cations like [ReF₄O]⁺ and [Re₂F₉O₂]⁺ have been prepared and characterized, typically as salts with large fluoroanions.
Data Tables
The physical properties and structural information for the primary rhenium fluorides are summarized below.
Table 1: Properties of Rhenium Fluorides
| Compound Name | Formula | Oxidation State of Re | Color | Melting Point (°C) | Boiling Point (°C) | Molecular Geometry / Structure |
|---|---|---|---|---|---|---|
| Rhenium heptafluoride | ReF₇ | +7 | Yellow solid | 48.3 webelements.comlookchem.com | 73.7 webelements.com | Pentagonal bipyramidal wikipedia.orgwikipedia.orgwebelements.com |
| Rhenium hexafluoride | ReF₆ | +6 | Yellow liquid/solid | 18.5 - 18.8 wikipedia.orgamericanelements.comchemicalbook.com | 33.7 - 47.6 wikipedia.orgamericanelements.comchemicalbook.comontosight.ai | Octahedral wikipedia.org |
| Rhenium pentafluoride | ReF₅ | +5 | Yellow-green solid | 48.0 | 221.3 | Dimeric (Re₂F₁₀) in solid state wikipedia.org |
| Rhenium tetrafluoride | ReF₄ | +4 | Blue solid | 124.5 wikipedia.org | >300 (decomposes) shef.ac.uk | Polymeric, tetragonal crystal vulcanchem.comwikipedia.org |
| Rhenium trifluoride | ReF₃ | +3 | --- | --- | --- | Unstable, not isolated vulcanchem.com |
Table 2: Properties of Selected Rhenium Oxyfluorides
| Compound Name | Formula | Oxidation State of Re | Appearance | Melting Point (°C) | Structure |
|---|---|---|---|---|---|
| Rhenium trioxide fluoride | ReO₃F | +7 | --- | --- | Helical chain with octahedral Re centers vulcanchem.com |
| Rhenium dioxide trifluoride | ReO₂F₃ | +7 | White solid | 35 wikipedia.org | Polymorphic chains or cyclic units with octahedral Re centers wikipedia.org |
| Rhenium oxide tetrafluoride | ReOF₄ | +6 | --- | --- | --- |
Structure
2D Structure
Properties
CAS No. |
149852-31-3 |
|---|---|
Molecular Formula |
F4Re-4 |
Molecular Weight |
262.2 g/mol |
IUPAC Name |
rhenium;tetrafluoride |
InChI |
InChI=1S/4FH.Re/h4*1H;/p-4 |
InChI Key |
IZVAOCKUNBYXSU-UHFFFAOYSA-J |
SMILES |
[F-].[F-].[F-].[F-].[Re] |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Re] |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of Rhenium Fluoride Compounds
Crystallographic Techniques for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the detailed crystal and molecular structure of compounds that can be grown as single crystals. carleton.edubruker.com This method involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions can be inferred with high precision. carleton.eduuol.de
An example of a complex rhenium fluoride-containing compound studied by SC-XRD is the salt [Re2F9O2]+[Sb2F11]− . The analysis of this compound reveals the intricate structure of the dimeric cation and the fluoroantimonate anion.
Another complex, {[κ2-H(F)Bpz2]Re(O)}2(μ-pz)2(μ-O) , was formed from the reaction of [Re(O)I2(Tp)] with sodium fluoride (B91410) in acetonitrile (B52724). vdoc.pub Its structure, determined by X-ray crystallography, showcases a dimeric rhenium core bridged by oxo and pyrazolyl (pz) ligands. vdoc.pub The dihydrobis(pyrazolyl)borate (Bpz2) ligands coordinate to the rhenium centers in a bidentate fashion. vdoc.pub
| Compound | Technique | Key Structural Features |
|---|---|---|
| [Re2F9O2]+[Sb2F11]− | Single-Crystal X-ray Diffraction | Dimeric cation with bridging fluorine and oxygen atoms. |
| {[κ2-H(F)Bpz2]Re(O)}2(μ-pz)2(μ-O) | Single-Crystal X-ray Diffraction | Dimeric structure with oxo and pyrazolyl bridges between rhenium centers. vdoc.pub |
For materials that are difficult to synthesize as large single crystals, high-resolution powder neutron diffraction is an invaluable tool. unl.edu This technique is particularly advantageous for locating light atoms, such as fluorine, in the presence of a heavy atom like rhenium, a task that can be challenging for X-ray diffraction.
The molecular structure of rhenium heptafluoride (ReF7) was a subject of considerable speculation until its determination by high-resolution powder neutron diffraction at 1.5 Kelvin. nih.gov The study revealed that ReF7 adopts a distorted pentagonal bipyramidal geometry with C_s symmetry. nih.gov This distortion involves a deviation of the two axial Re-F bonds from a linear arrangement and a puckering of the five equatorial fluorine atoms. nih.gov This low-temperature structure is believed to represent one of the conformations involved in the pseudorotational motion observed at higher temperatures. nih.gov
Single-Crystal X-ray Diffraction Analysis of this compound Complexes (e.g., [Re2F9O2]+[Sb2F11]−, {[κ2-H(F)Bpz2]Re(O)}2(μ-pz)2(μ-O))
Gas-Phase Molecular Structure Determination via Electron Diffraction
Gas-phase electron diffraction (GED) is a primary technique for determining the molecular structures of volatile compounds, free from the intermolecular interactions present in the solid state. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by a jet of gaseous molecules, and the resulting diffraction pattern provides information about the internuclear distances within the molecules. wikipedia.orgresearchgate.net
The structure of rhenium hexafluoride (ReF6) has been thoroughly investigated using gas-phase electron diffraction. umich.edu These studies have consistently shown that ReF6 possesses a highly symmetric octahedral (O_h) geometry. umich.eduresearchgate.net The Re-F bond lengths have been determined with high precision. umich.eduresearchgate.net While the possibility of a Jahn-Teller distortion, which would lower the symmetry from O_h to D_4h, has been considered, electron diffraction studies have found no significant evidence for such a distortion within the experimental uncertainties. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Symmetry | O_h | umich.eduresearchgate.net |
| r_g(Re-F) | 1.832 ± 0.004 Å | umich.edu |
| l(Re-F) | 0.044 Å | umich.edu |
Gas-phase electron diffraction combined with mass spectrometry (GED/MS) has been employed to study the vapor above solid rhenium tetrafluoride at elevated temperatures (T = 471 K). mdpi.comresearchgate.netnih.gov These experiments revealed the presence of dimeric molecules, Re2F8 , in the gas phase. mdpi.comresearchgate.netnih.gov The structural analysis of the diffraction data showed that the Re2F8 molecule has an eclipsed conformation with D_4h symmetry. mdpi.comresearchgate.net This structure features a short Re-Re bond, suggesting a triple bond between the two rhenium atoms. mdpi.comnih.gov
| Parameter | Value (r_h1 configuration) | Reference |
|---|---|---|
| Symmetry | D_4h | mdpi.comresearchgate.net |
| r(Re-Re) | 2.264(5) Å | mdpi.comnih.gov |
| r(Re-F) | 1.846(4) Å | mdpi.comnih.gov |
| ∠(Re-Re-F) | 99.7(0.2)° | mdpi.comnih.gov |
Geometric Analysis of Rhenium Hexafluoride (ReF6)
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Raman and infrared (IR) techniques, serves as a powerful tool for the molecular "fingerprinting" of this compound compounds. These methods probe the vibrational modes of molecules, which are sensitive to bond strengths, molecular symmetry, and the local chemical environment, providing detailed structural insights.
Raman spectroscopy is particularly effective for characterizing the structures of this compound species, both in the solid state and in solution. For alkali hexafluoridorhenates(IV), A2[ReF6] (where A = K, Rb, Cs), the technique reveals subtle structural variations. nih.goviucr.org These salts are isotypic, crystallizing in the trigonal K2[GeF6] structure type, which results in a slight distortion of the [ReF6]2- anions from a perfect octahedral (Oh) symmetry to a D3d symmetry in the solid state. nih.goviucr.orgresearchgate.net This symmetry lowering has a distinct effect on the Raman spectra.
For instance, the Raman spectrum of K2[ReF6] displays four prominent bands at 624, 539, 244, and 224 cm-1. nih.goviucr.org The two lower frequency bands are a result of the splitting of the F2g vibrational mode, a direct consequence of the reduced symmetry. nih.goviucr.org A clear trend is observed across the alkali series: as the size of the counter-cation increases from K+ to Cs+, the Re-F bond lengths slightly increase. This elongation of the Re-F bond causes the Raman bands to shift to lower wavenumbers. nih.goviucr.org Concurrently, the splitting of the F2g band decreases from K2[ReF6] to Cs2[ReF6]. nih.goviucr.org
Raman spectroscopy has also been instrumental in the characterization of various rhenium oxide fluoride complexes. The vibrational assignments for species like (μ-F)4{μ-O(ReO2F)22} and the fac-[ReO3F3]2- anion have been confirmed with the aid of quantum-chemical calculations. mcmaster.ca Furthermore, the technique has been used to characterize adducts formed from the Lewis acid behavior of ReF7 and ReF5O, such as [ReF6]+[Sb2F11]- and [ReF4O]+[AsF6]-. rsc.org
| Compound | Raman Bands (cm-1) | Assignment Notes |
|---|---|---|
| K2[ReF6] | 624, 539, 244, 224 | Splitting of F2g mode observed at 244 and 224 cm-1 due to symmetry lowering. nih.goviucr.org |
| Rb2[ReF6] | Bands shift to lower wavenumbers compared to K2[ReF6]. nih.gov | Decreased F2g splitting compared to K2[ReF6]. nih.goviucr.org |
| Cs2[ReF6] | Bands shift to lower wavenumbers compared to Rb2[ReF6]. nih.gov | Smallest F2g splitting in the A2[ReF6] series. nih.goviucr.org |
Infrared (IR) absorption spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecular dipole moment. It is widely used to identify functional groups and confirm the coordination environment in this compound complexes.
In the A2[ReF6] series, the Re-F stretching vibrations are prominent in the IR spectra. For K2[ReF6], IR absorptions are observed at 518 cm-1 with a shoulder at 484 cm-1. nih.gov Rb2[ReF6] shows a strong band at 521 cm-1, while Cs2[ReF6] exhibits bands at 507 cm-1 and a shoulder at 480 cm-1. nih.gov
IR spectroscopy is also crucial for characterizing complex organometallic rhenium fluorides. For example, in the complex Re2FPhen, distinctive C≡O stretching bands are observed at 2021 cm-1 and 1890 cm-1, confirming the presence of carbonyl ligands. rsc.org Weak C-H bond stretches from the phenanthroline ligand are also visible around 3077 cm-1 and 3043 cm-1. rsc.org Similarly, for hydrotris(pyrazolyl)borate (Tp) this compound complexes like Tp*Re(O)(F)Cl, characteristic bands for the B-H stretch (νBH) at 2554 cm-1 and the Re=O stretch (νReO) at 969 cm-1 are readily identified. acs.org The addition of fluoride ions to certain rhenium(I) bipyridine complexes functionalized with amide, urea, or thiourea (B124793) moieties leads to noticeable changes in their IR spectra, indicating interaction and structural changes. researchgate.net
| Compound | Key IR Bands (cm-1) | Assignment |
|---|---|---|
| K2[ReF6] | 518, 484 (shoulder) | Re-F stretch. nih.gov |
| Rb2[ReF6] | 521 | Re-F stretch. nih.gov |
| Cs2[ReF6] | 507, 480 (shoulder) | Re-F stretch. nih.gov |
| Tp*Re(O)(F)Cl | 2554, 969 | ν(B-H), ν(Re=O). acs.org |
| Re2FPhen | 2021, 1890 | ν(C≡O). rsc.org |
Raman Spectroscopy of this compound Compounds and Hexafluoridorhenates(IV) ([ReF6]2-)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis
NMR spectroscopy is an indispensable technique for studying the structure and dynamics of this compound compounds in solution. Both 19F and 1H NMR provide detailed information about the electronic environment, connectivity, and stereochemistry of these complexes.
In hydrotris(3,5-dimethyl-1-pyrazolyl)borate (Tp*) rhenium oxofluoride complexes, the terminal fluorine ligands exhibit downfield chemical shifts. For example, TpRe(O)(F)Cl has a 19F NMR signal at δ 47.55 ppm, while the corresponding iodide complex, TpRe(O)(F)I, shows a signal at δ 44.03 ppm. acs.org In contrast, fluorine atoms that have replaced a pyrazolyl group of the ligand, as in {[κ2-H(F)Bpz2]Re(O)}2(μ-pz)2(μ-O), show significantly upfield resonances at δ -84.3 and -122.3 ppm. acs.org
For higher oxidation state species, ReOF5 exhibits a characteristic quintet/doublet spectrum, which is indicative of a C4v symmetry in which the four equatorial fluorines couple to the single axial fluorine. researchgate.net The study of ReO2F3 and its derivatives shows that 19F NMR can elucidate the solution-state structures, such as the cis-dioxo arrangement in ReO2F4-, Re2O4F7-, and ReO2F3(CH3CN). acs.org Furthermore, C-F coupling constants (1JCF) can provide insight into C-F bond order and interactions with cations in solution. researchgate.net
| Compound | Solvent | 19F Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| TpRe(O)(F)Cl | CDCl3 | 47.55 | Terminal Re-F. acs.org |
| TpRe(O)(F)I | CDCl3 | 44.03 | Terminal Re-F. acs.org |
| {[κ2-H(F)Bpz2]Re(O)}2(μ-pz)2(μ-O) | CDCl3 | -84.3, -122.3 | Bridging B-F. acs.org |
| Re(NPhF)Cl2(PMe2Ph)2 | CD2Cl2 | -101.9 | Fluorinated phenylimido ligand. rsc.org |
| ReOF5 | - | Quintet/Doublet Spectrum | Indicates C4v symmetry. researchgate.net |
Proton (1H) NMR spectroscopy is essential for characterizing the organic ligands attached to the rhenium center in fluoride complexes. The chemical shifts and coupling patterns of the protons provide a detailed map of the ligand environment.
In Tpthis compound complexes, the proton signals of the pyrazolyl rings and their methyl substituents are well-resolved. For TpRe(O)(F)Cl, the three inequivalent pyrazolyl protons appear as singlets at δ 6.12, 6.06, and 5.70 ppm, while the six inequivalent methyl groups resonate as singlets between δ 2.22 and 2.97 ppm. acs.org This inequivalence confirms a lack of Cs symmetry on the NMR timescale. acs.org
For complexes containing aromatic ligands, such as Re2FPhen, the 1H NMR spectrum shows the expected signals in the aromatic region. However, the splitting patterns can be more complex than anticipated due to additional spin-spin coupling between the protons and the NMR-active fluorine-19 nucleus. rsc.org Similarly, in phenylimido complexes like [Re(NPhF)Cl2(CNArDipp2)2], the proton resonances of the ligands appear as one set of signals, suggesting that rotation of the ligands is possible in solution. rsc.org Titration studies using 1H NMR are also employed to investigate the binding of anions like fluoride to rhenium complexes, observing changes in the chemical shifts of protons involved in hydrogen bonding. researchgate.net
| Compound | Solvent | Key 1H Chemical Shifts (δ, ppm) | Assignment Notes |
|---|---|---|---|
| TpRe(O)(F)Cl | CDCl3 | 6.12, 6.06, 5.70 (s, 1H each); 2.97, 2.74, 2.68, 2.62, 2.43, 2.22 (s, 3H each) | Pyrazolyl protons and methyl protons of the Tp ligand. acs.org |
| Re2FPhen | DMSO-d6 | Aromatic region signals | Splitting patterns complicated by H-F coupling. rsc.org |
| [Re(NPhF)Cl2(CNArDipp2)2] | CD2Cl2 | 7.81-6.86 (m, aromatic); 2.71 (h, iPr); 1.00, 0.92 (d, iPr-Me) | Signals for phenylimido and isocyanide ligands. rsc.org |
Fluorine-19 NMR Chemical Shifts and Coupling Patterns in Rhenium Fluorides
Mass Spectrometric Characterization of this compound Species
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the composition of this compound compounds. Various ionization methods are employed depending on the volatility and stability of the complex.
Electron Impact Mass Spectrometry (EIMS) is suitable for volatile and thermally stable compounds. For instance, the EIMS spectrum of Tp*Re(O)(F)Cl shows the molecular ion peak (M+) at an m/z ratio of 554, confirming its monomeric nature. acs.org
For less volatile or thermally sensitive complexes, softer ionization techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used. The FAB-MS spectrum of the dimeric complex {[H(F)Bpz2]Re(O)}2(μ-pz)2(μ-O) displays a cluster at m/z = 883, corresponding to the (M-1)+ ion. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions. The HRMS spectrum of Re2FPhen confirmed the presence of the sodium-adduct ion [Na+M-Cl]+ with an observed m/z of 524.9579, which closely matched the calculated value. rsc.org
Mass spectrometry has also been coupled with other techniques for specialized analyses. A gas electron diffraction/mass spectrometry (GED/MS) experiment was used to analyze the vapor over rhenium tetrafluoride at 471 K, establishing the presence of dimeric Re2F8 species in the gas phase. researchgate.netnih.govmdpi.com Additionally, mass spectrometry has been used to characterize the products of reactions involving high oxidation state rhenium fluorides, such as the adducts formed between ReF5O and Lewis acids. rsc.org
X-ray Absorption Fine Structure (EXAFS) Spectroscopy in Rhenium-Fluorine Chemistry
X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful analytical technique used to determine the local atomic structure of a specific element within a material. wikipedia.org It provides detailed information on the chemical environment, coordination numbers, and interatomic distances of neighboring atoms surrounding a central absorbing atom. scispace.comresearchgate.net The technique is particularly valuable for materials that are difficult to crystallize, offering insights where traditional single-crystal X-ray diffraction is not feasible. In the field of rhenium-fluorine chemistry, EXAFS has been instrumental in precisely characterizing the structural parameters of various this compound compounds. scispace.comresearchgate.net
Research on ammonium (B1175870) hexafluororhenate(IV), (NH₄)₂ReF₆, demonstrates the application of EXAFS in this area. researchgate.net The analysis was conducted by recording XAFS spectra at the Re-L₃ edge (10,533 eV) in fluorescence mode. scispace.com The extracted EXAFS spectrum was k³-weighted, and a Fourier Transform (FT) was applied over a k-range of 2.5–14.5 Å⁻¹. scispace.com This process yielded an FT spectrum with a single prominent peak, which corresponds to the first coordination shell around the rhenium atom. scispace.com
The detailed analysis of this first shell provided a precise measurement of the Rhenium-Fluorine (Re-F) interatomic distance. The EXAFS data for (NH₄)₂ReF₆ revealed a Re-F distance of 1.95 Å. scispace.comresearchgate.netresearchgate.net This finding is in excellent agreement with crystallographic data obtained from single-crystal X-ray diffraction studies on analogous A₂ReF₆ salts (where A = K, Rb, Cs), which validates the accuracy of the EXAFS measurement. researchgate.net Further comparison with diffraction data for (NH₄)₂[ReF₆] itself shows a Re–F distance of 1.958(5) Å, underscoring the consistency between the two methods. researchgate.net
The table below summarizes the key structural parameters for the Re-F coordination shell in (NH₄)₂ReF₆ as determined by EXAFS analysis.
EXAFS Structural Parameters for (NH₄)₂ReF₆
| Absorber-Scatterer Pair | Coordination Number (N) | Interatomic Distance (R) in Å | Debye-Waller Factor (σ²) in Ų |
| Re-F | 6 | 1.95 | Value not explicitly stated in sources |
| Data sourced from studies by Poineau et al. (2019). scispace.comresearchgate.net |
To provide a broader context, the Re-F bond lengths determined by EXAFS can be compared with those established by single-crystal X-ray diffraction (XRD) for various hexafluororhenate(IV) compounds. This comparison highlights the typical range for Re-F bond distances in such complexes.
Comparison of Re-F Bond Distances from EXAFS and XRD
| Compound | Method | Re-F Bond Distance (Å) |
| (NH₄)₂ReF₆ | EXAFS | 1.95 scispace.comresearchgate.net |
| (NH₄)₂[ReF₆] | XRD | 1.958(5) researchgate.net |
| A₂ReF₆ (A=K, Rb, Cs) | XRD | In good agreement with 1.95 Å researchgate.net |
| (AsPh₄)₂[ReF₆]·2H₂O | XRD | 1.9470(12) – 1.9693(13) researchgate.net |
Theoretical and Computational Chemistry of Rhenium Fluorides
Quantum Chemical Methodologies
A range of quantum chemical methodologies has been employed to investigate the properties of rhenium fluorides, from the widely used Density Functional Theory (DFT) to more sophisticated and computationally intensive correlated wavefunction approaches.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) has proven to be a powerful and versatile tool for modeling the electronic structure and reactivity of rhenium fluorides. scispace.comresearchgate.net DFT methods are, in principle, exact theories of electronic structure based on the electron density distribution rather than the many-electron wave function. scispace.com This approach has been widely adopted for its balance of computational cost and accuracy. researchgate.net
In the study of rhenium fluoride (B91410) complexes, various DFT functionals have been utilized. For instance, calculations on the dimeric rhenium tetrafluoride (Re₂F₈) have been performed using functionals such as PBE0, B3LYP, and PBE. mdpi.com These calculations have been instrumental in determining the geometric and electronic structures of such molecules. mdpi.com The choice of functional and basis set is crucial for obtaining reliable results, and benchmark analyses are often performed to select the most appropriate level of theory. researchgate.net
DFT has been successfully applied to investigate the nature of chemical bonds in rhenium fluorides. For example, in Re₂F₈, DFT calculations, in conjunction with Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, have been used to characterize the Re-Re triple bond. mdpi.comresearchgate.net These studies have shown that the Re-Re bond energy is not strongly dependent on the nature of the halogen atom in the series Re₂X₈ (X = F, Cl, Br). mdpi.comresearchgate.net Furthermore, DFT has been used to model the reactivity of rhenium complexes, including their interactions with other molecules. For instance, DFT calculations have helped to elucidate the mechanism of fluoride sensing by certain rhenium(I) complexes. researchgate.netrsc.org
| Functional | Basis Set for Re | Basis Set for F | Application | Reference |
| PBE0 | Effective Core Potential (ECP) | aug-cc-pVTZ | Structural analysis of Re₂F₈ | mdpi.com |
| B3LYP | Quasi-relativistic ECP | Not specified | Structural analysis of Re₂F₈ | mdpi.com |
| PBE | Relativistic ECP (RECP) | aug-cc-pVTZ | Structural analysis of Re₂F₈ | mdpi.com |
| M06-2X | SDD | 6-31+G(d) | Benchmark analysis of Re complexes | researchgate.net |
| B97-D3 | def2-TZVP | def2-TZVP | Modeling of Re(I) complex reactions | rsc.org |
Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that allows for the calculation of excited-state properties, making it particularly useful for interpreting and predicting spectroscopic data. researchgate.netresearchgate.netacs.org TDDFT calculations have been widely applied to understand the electronic absorption and emission spectra of this compound and related complexes. researchgate.netresearchgate.netacs.orgnih.govx-mol.com
For example, TDDFT has been used to support experimental findings on the structural and spectroscopic behavior of rhenium(I) complexes in the presence of fluoride ions. researchgate.net These studies have shown that upon addition of fluoride, the lowest energy electronic transition can change from a metal-to-ligand charge transfer (MLCT) to an intraligand charge transfer (ILCT) transition. researchgate.net TDDFT calculations, often in conjunction with a conductor-like polarizable continuum model (CPCM) to simulate solvent effects, can predict the absorption spectra of these complexes with good agreement with experimental data. researchgate.netresearchgate.net
The electronic properties of rhenium-biimidazole complexes designed for fluoride sensing have also been investigated using TDDFT. nih.govx-mol.com These calculations have provided further support for the proposed recognition mechanism, which involves hydrogen bonding and proton abstraction upon the addition of fluoride ions. nih.gov In the broader context of rhenium chemistry, TDDFT has been instrumental in assigning the character of electronic transitions, such as MLCT, ligand-to-ligand charge transfer (LLCT), and intraligand (IL) transitions, in various rhenium(I) complexes. acs.org
Advanced Correlated Wavefunction Approaches (e.g., CASSCF, MCQDPT2) in Rhenium Tetrafluoride Studies
For systems with strong electron correlation, such as those with multiple metal-metal bonds or near-degenerate electronic states, single-reference methods like DFT may not be adequate. chemrxiv.orgchemrxiv.org In such cases, advanced correlated wavefunction approaches are necessary to obtain a qualitatively correct description of the electronic structure. chemrxiv.orgchemrxiv.org
In the study of dimeric rhenium tetrafluoride (Re₂F₈), the Complete Active Space Self-Consistent Field (CASSCF) method has been employed. mdpi.com CASSCF is a multiconfigurational method that provides a good starting point for describing systems with static correlation by optimizing both the molecular orbitals and the configuration interaction (CI) coefficients within a defined active space. For Re₂F₈, CASSCF calculations showed that the ground electronic state can be reasonably described by a single-reference wavefunction, which justifies the use of DFT for further structural analysis. mdpi.com
To account for dynamic electron correlation on top of the multireference CASSCF wavefunction, second-order perturbation theory methods are often used. chemrxiv.orgchemrxiv.org One such method is the Multi-Configuration Quasi-Degenerate Perturbation Theory (MCQDPT2). mdpi.commsu.su MCQDPT2 calculations were performed for Re₂F₈ to determine the relative energies of the ground and excited electronic states. mdpi.com These calculations revealed that the lowest triplet state lies significantly above the ground singlet state, further confirming the appropriateness of a single-reference description for the ground state. mdpi.com Such advanced methods are crucial for accurately describing the complex electronic structures and potential energy surfaces of molecules like Re₂F₈. mdpi.comosti.gov
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonding in rhenium fluorides are of fundamental interest and have been extensively investigated using theoretical methods.
Application of Ligand Field Theory to this compound Coordination
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination compounds by considering the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. grinnell.edu LFT is an extension of Crystal Field Theory (CFT) that incorporates aspects of molecular orbital theory to provide a more complete picture of metal-ligand bonding. grinnell.edu
In the context of rhenium fluorides, LFT helps to explain the splitting of the rhenium d-orbitals in the presence of the fluoride ligands. uni-muenchen.de The magnitude of this splitting determines the electronic configuration, magnetic properties, and color of the complex. grinnell.edu The fluoride ion is generally considered a weak-field ligand, leading to high-spin complexes where the d-electrons occupy the orbitals to maximize spin multiplicity.
The concept of an "inverted ligand field," where the ligand-based orbitals are lower in energy than the metal d-orbitals, has also been considered in some transition metal complexes, particularly with highly electronegative ligands like fluoride. uni-muenchen.de While not definitively established for all rhenium fluorides, this concept challenges the traditional view of metal-ligand interactions and highlights the complexity of electronic structures in these systems. uni-muenchen.de
Investigation of Metal-Metal Bonding in Dimeric Rhenium Fluorides (e.g., Re₂F₈)
A particularly fascinating aspect of rhenium chemistry is the formation of metal-metal multiple bonds. The dimeric rhenium tetrafluoride, Re₂F₈, has been a subject of significant theoretical and experimental investigation due to the presence of a Re-Re bond. mdpi.com
Initial gas electron diffraction studies suggested the formation of a Re-Re bond in the dimeric species present in rhenium tetrafluoride vapor. mdpi.com Subsequent quantum chemical calculations have provided a detailed picture of this bonding. mdpi.com The Re(IV) ions in Re₂F₈ have a d³ electron configuration, which allows for the formation of a triple bond between the two rhenium centers, consisting of one sigma (σ) and two pi (π) bonds (σ²π⁴). mdpi.comresearchgate.net
Theoretical studies using methods like CASSCF and DFT have confirmed the D₄h symmetry of the Re₂F₈ molecule with an eclipsed conformation. mdpi.comresearchgate.net The calculated Re-Re bond distance is in good agreement with experimental values. mdpi.com The nature of the Re-Re bond has been further analyzed using NBO and AIM methods, which indicate a bond order greater than two. mdpi.com The dissociation enthalpy of Re₂F₈ into two ReF₄ monomers has been calculated to be significant, highlighting the strength of the metal-metal interaction. mdpi.comresearchgate.net The study of such dimeric species provides fundamental insights into the nature of metal-metal bonding in heavy transition elements. mdpi.comresearchgate.netdoi.orgresearchgate.net
| Property | Calculated Value | Method | Reference |
| Re-Re Bond Distance | 2.264(5) Å | GED/MS Experiment | mdpi.comresearchgate.net |
| Re-Re Bond Energy | ~109.9 kcal/mol | DFT | mdpi.comresearchgate.net |
| Bond Order | > 2 | NBO, QTAIM | mdpi.com |
| Electronic Configuration | σ²π⁴ | CASSCF/DFT | mdpi.comresearchgate.net |
| Symmetry | D₄h | GED/MS, DFT | mdpi.comresearchgate.net |
Orbital Contributions and Charge Displacement Analysis in Rhenium-Fluorine Bonds
Theoretical analyses of chemical bonding are crucial for understanding the interactions between atoms. nih.gov Among the various computational methods, the Charge Displacement (CD) function analysis has proven effective in elucidating charge transfer phenomena in a wide range of chemical interactions, from weak hydrogen bonds to metal-ligand bonds. nih.govresearchgate.net This method quantifies the amount of charge that shifts between two interacting fragments upon bond formation. scm.com
The CD function, Δq(z), is calculated by integrating the change in electron density, Δρ, along a specific axis. aip.org This provides a clear depiction of the direction and magnitude of electron transfer throughout the molecule. aip.org When coupled with the Natural Orbitals for Chemical Valence (NOCV) theory, the CD analysis can decompose the bond into distinct components, such as σ-donation and π-backdonation, even in asymmetrical molecules. researchgate.net
In the context of rhenium-fluorine bonds, computational modeling suggests that the efficiency of certain reactions is influenced by the electron-withdrawing effect of the rhenium center. rsc.organsto.gov.au The Charge Displacement analysis can provide a quantitative measure of the charge redistribution upon the formation of the Re-F bond. aip.org For instance, the analysis can reveal the extent of electron density depletion around one atom and accumulation in the internuclear region, offering a detailed picture of the charge transfer involved. mdpi.com
The application of CD analysis can be illustrated by examining the interaction between a noble gas (Ng) and a gold-fluoride complex (AuF). The analysis shows a distinct depletion of electron charge around the noble gas atom and a corresponding accumulation in the Ng-Au internuclear space, quantifying the charge transfer in this weak interaction. mdpi.com While specific CD analysis data for rhenium fluorides is not detailed in the provided results, the principles of the method are broadly applicable to understanding the nature of the rhenium-fluorine bond.
Conformational Dynamics and Structural Non-Rigidity
Modeling of Pseudorotation in Heptacoordinated Rhenium Fluorides (e.g., ReF7)
Rhenium heptafluoride (ReF₇) is a key example of a non-rigid molecule, exhibiting dynamic conformational changes. wikipedia.org While its ground state structure is a distorted pentagonal bipyramid, gas-phase electron diffraction studies indicate significant deviations from a static D₅h symmetry. wikipedia.orgumich.edu This non-rigidity is explained by a dynamic pseudorotation model. umich.edu
This model involves vibrational displacements that transition the molecule between different configurations, specifically from a C₂ to a Cₛ and back to a C₂ symmetry. umich.edu This process includes a puckering of the equatorial ring of five fluorine atoms, with a maximum out-of-plane displacement of approximately 9 degrees. umich.edu Simultaneously, the two axial fluorine atoms move from the central axis by about 8 degrees in a direction that minimizes repulsion with the other fluorine atoms. umich.edu
The concept of pseudorotation in hepta-coordinated molecules like ReF₇ and IF₇ is well-established. dokumen.pub For IF₇, which has a similar structure, the simplest interpretation of diffraction data is that the molecule undergoes nearly free pseudorotation along a path connecting ten equivalent C₂ structures through Cₛ intermediates. aip.org This dynamic process is driven by the tendency to relieve ligand-ligand repulsion forces. acs.org The potential energy barrier for this pseudorotation in ReF₇ is thought to be negligible due to the modest atomic displacements and the tenfold nature of the hindering potential. umich.edu
The structural model for ReF₇ can be understood in terms of repulsions between the Re-F bonds, which push the equatorial fluorine atoms out of a single plane. This out-of-plane displacement, in turn, causes the axial fluorine atoms to bend. umich.edu
Anharmonic Coupling of Vibrational Modes in this compound Molecules
In addition to pseudorotation, the vibrational dynamics of ReF₇ are characterized by the anharmonic coupling of different vibrational modes. umich.edu This coupling is evident in the skewing of the probability distribution of the distances between axial and equatorial fluorine atoms (Fa-Fe). umich.edu
Specifically, a cubic term in the potential energy function couples the e₂' ring-puckering vibration with the e₁'' axial bend. umich.edu This coupling occurs in phase, meaning the axial bending and ring puckering motions are correlated. umich.eduaip.org The result is an "anharmonic shrinkage" of the non-bonded Fa-Fe peak in the radial distribution function derived from electron diffraction data. umich.edu This observed shrinkage is even greater than the well-known "Bastiansen-Morino" harmonic shrinkage. umich.edu
The anharmonic coupling of vibrational modes is a general phenomenon observed in other molecules as well. For instance, ab initio calculations on hydrogen fluoride clusters have demonstrated the importance of accounting for anharmonicities and couplings between all vibrational modes to accurately predict their vibrational spectra. nih.gov In ReF₇, the coupling between the axial bend and ring pucker is significant enough to likely make certain vibrational modes active in infrared spectroscopy through overtones and combination bands. aip.org
Thermodynamic and Kinetic Studies of Rhenium-Fluorine Bond Formation and Cleavage
Computational Assessment of C-F vs C-H Oxidative Addition Energetics
The activation of carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds by transition metal complexes is a critical area of research with implications for catalysis. researchgate.netnih.gov Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the energetics and mechanisms of these reactions. ansto.gov.au While much of the research has focused on metals like nickel, platinum, and rhodium, the principles are extendable to rhenium. researchgate.netnih.govresearchgate.net
In the competition between C-F and C-H bond activation in fluoroaromatics, the thermodynamic product is consistently the metal fluoride. researchgate.netnih.gov However, the kinetic outcome can vary significantly depending on the metal center. nih.gov For partially fluorinated molecules, C-H activation often competes with C-F activation. researchgate.netnih.gov
A key finding from studies on various transition metals is that ortho-fluorine substituents on an aromatic ring generally make C-H activation more energetically favorable. researchgate.netnih.gov This is attributed to the effect of the fluorine substituents on the metal-carbon bond energies. researchgate.net Correlations have shown that metal-carbon bond energies increase more significantly with ortho-fluorine substitution than the corresponding hydrogen-carbon bond energies. researchgate.net
Computational analyses have also revealed that the regioselectivity of C-H activation can be highly dependent on the reaction pathway. For instance, in a rhodium-catalyzed reaction, C-H oxidative addition directed by a carbonyl oxygen was calculated to have a significantly lower activation barrier than a pathway involving initial η²-coordination of the arene's π-system. acs.org
Activation Energies and Reaction Pathways of Fluorination Processes
Computational modeling provides valuable insights into the activation energies and reaction pathways of fluorination processes involving rhenium. For example, in a rhenium(I)-mediated radiofluorination strategy, DFT calculations were used to determine the activation energies for the process. rsc.org
The study revealed a significant difference in activation energy depending on the presence of the rhenium metal fragment. The computed activation energies were 6.3 kcal/mol in the presence of the metal and 34 kcal/mol in its absence. rsc.organsto.gov.au This highlights the crucial role of the rhenium complex in facilitating the fluorination reaction. ansto.gov.au
The proposed mechanism for this particular reaction involves the formation of an unstable acyl fluoride intermediate. rsc.organsto.gov.au The fluoride ion initially bonds to a carbonyl group in a position cis to a diimine ligand. This intermediate then quickly detaches from the carbonyl, and the fluoride undergoes a nucleophilic aromatic substitution (SₙAr) for a chlorine atom. rsc.org
The reaction yield was found to be temperature-dependent. For the formation of [¹⁸F][Re(L1f)(CO)₃Cl], the radiochemical yield (RCY) increased up to 130 °C and then decreased at higher temperatures as the desired product was liberated. rsc.org This demonstrates the delicate balance of temperature required to optimize the formation and subsequent release of the fluorinated product. rsc.organsto.gov.au
In other systems, such as the activation of sulfur hexafluoride (SF₆) by a platinum complex, various fluorinated products are formed through oxidative addition and subsequent reactions. d-nb.info While not directly involving rhenium, these studies illustrate the complexity of fluorination reactions and the multiple pathways that can be operative.
Coordination Chemistry and Reactivity of Rhenium Fluoride Complexes
Ligand Effects on Rhenium-Fluorine Bond Properties and Stability
The stability and properties of the rhenium-fluorine (Re-F) bond are significantly influenced by the other ligands present in the coordination sphere. The introduction of fluorine can stabilize high oxidation states of rhenium. acs.org For instance, fluorinated substituents on ligands can modulate the solubility and reactivity of rhenium complexes. rsc.orgrsc.orgnsf.gov
In organometallic rhenium complexes, the electronic properties of the ligands dictate the characteristics of the Re-F bond. For example, in complexes of the type fac-ReCl(N^N)(CO)₃, where N^N is a bipyridine ligand, the introduction of fluorinated alkyl chains on the bipyridine does not significantly alter the electronic properties of the rhenium center. acs.org This is because the methylene (B1212753) groups separating the fluorinated chains from the bipyridine π-system effectively insulate the metal center from the electron-withdrawing effects of the fluorine atoms. acs.org This is reflected in the consistent ν(CO) infrared stretching frequencies across complexes with and without fluorinated substituents. acs.org
The steric bulk of ligands also plays a critical role. In studies involving hydrotris(pyrazolyl)borate (Tp) ligands, it was found that rhenium-oxo-fluoride complexes are readily prepared with the sterically demanding hydrotris(3,5-dimethyl-1-pyrazolyl)borate (Tp*) ligand. acs.orgnih.gov However, attempts to synthesize analogous complexes with the less sterically demanding hydrotris(pyrazolyl)borate (Tp) ligand were unsuccessful. acs.orgnih.gov Instead of forming a Re-F bond, the fluoride (B91410) ion attacks the boron atom of the Tp ligand, leading to the cleavage of a boron-pyrazolyl bond. acs.orgnih.gov This highlights how steric protection of the central metal and its surrounding ligands can direct the reactivity and determine the final product.
The stability of rhenium fluoride complexes is also evident in their reactivity. For example, in the complex Tp*Re(O)(F)Cl, the fluoride ligand can be selectively removed over the chloride ligand using Me₃SiOTf. acs.org This suggests a more labile Re-F bond compared to the Re-Cl bond in this specific chemical environment.
Complexation of Rhenium with Fluorine-Containing Ligands
The interaction of rhenium with fluorine-containing ligands leads to a diverse range of complexes with interesting structural and reactive properties. These can be broadly categorized into organometallic complexes and adducts with strong Lewis acids.
Organometallic this compound Complexes
Organometallic this compound complexes often feature rhenium in a low oxidation state, typically +1, and are characterized by the presence of carbonyl (CO) and other organic ligands. A common precursor for such complexes is [Re(CO)₅Cl]. rsc.org
The synthesis of [Re(CO)₅F] can be achieved by reacting [Re(CO)₅Cl] with anhydrous hydrogen fluoride. rsc.org Another significant organometallic this compound species is the adduct [Re(CO)₅F·ReF₅], which can be prepared by the fluorination of [Re₂(CO)₁₀] with xenon difluoride. rsc.org This adduct exhibits interesting reactivity; for instance, its partial hydrolysis yields [Re(CO)₆][ReF₅O]. rsc.org
The reactivity of the cyclopentadienylrhenium fragment [(η⁵-C₅H₅)Re(NO)(PPh₃)]⁺ has also been explored in the context of fluoride complexes. acs.org The fluoride complex (η⁵-C₅H₅)Re(NO)(PPh₃)(F) can be synthesized and displays unique reactivity patterns. nsf.gov For example, it reacts with electrophiles like Me₃O⁺BF₄⁻ at the fluoride ligand. nsf.gov
Furthermore, fluorinated ligands can be incorporated to modify the properties of the resulting complexes. For instance, rhenium(I) bipyridine complexes with fluorinated alkyl ligands have been synthesized and show enhanced solubility in supercritical CO₂. acs.org The use of partially fluorinated starting materials and ligands can also help in monitoring reactions using ¹⁹F NMR spectroscopy. rsc.orgrsc.org
This compound Adducts with Lewis Acids (e.g., SbF₅, AsF₅)
Rhenium fluorides in higher oxidation states, such as rhenium heptafluoride (ReF₇) and rhenium oxide fluorides, can act as fluoride ion donors, reacting with strong Lewis acids like antimony pentafluoride (SbF₅) and arsenic pentafluoride (AsF₅) to form adducts.
ReF₇ reacts with stoichiometric amounts of SbF₅ to form solids with compositions ReF₇·2SbF₅ and ReF₇·3SbF₅. These adducts can be formulated as [ReF₆]⁺[Sb₂F₁₁]⁻ and [ReF₆]⁺[Sb₃F₁₆]⁻, respectively, and have been characterized by vibrational spectroscopy and mass spectrometry.
Similarly, rhenium oxide fluorides form adducts with Lewis acids. ReF₅O reacts with AsF₅ to form [ReF₄O]⁺[AsF₆]⁻. The reaction of ReF₅O with SbF₅ can lead to the formation of 2ReF₅O·2SbF₅, which has been structurally characterized as [Re₂F₉O₂]⁺[Sb₂F₁₁]⁻, containing discrete fluorine-bridged dimeric cations and anions.
The adducts MF₄O·SbF₅ (where M = Mo, W, or Re) have been synthesized from the corresponding tetrafluoride oxide and excess SbF₅. rsc.org The rhenium adduct, ReF₄O·SbF₅, consists of dimers with two rhenium and two antimony atoms linked through fluorine bridges into distorted, eight-membered rings. rsc.org In contrast, ReO₂F₃ reacts with SbF₅ to form ReO₂F₃·SbF₅, which consists of infinite chains of alternating ReO₂F₄ and SbF₆ units. acs.org
The interaction of ReO₃F with AsF₅ and SbF₅ has also been studied. researchgate.netmcmaster.ca With SbF₅, it forms [ReO₃]⁺[Sb₃F₁₆]⁻, which is stable at room temperature. researchgate.netmcmaster.ca The reaction with AsF₅ yields µ-O(ReO₂F)(AsF₅)·2AsF₅, which features an oxygen bridge between the rhenium and arsenic centers. researchgate.net
These studies demonstrate the ability of rhenium fluorides to act as fluoride ion donors, leading to the formation of a variety of cationic rhenium species stabilized by complex fluoroantimonate or fluoroarsenate anions.
Polydentate Ligand Systems in this compound Coordination
Polydentate ligands play a significant role in the coordination chemistry of rhenium fluorides, influencing the stability, structure, and reactivity of the resulting complexes.
Pyrazolylborate Rhenium Oxo Fluoride Chemistry
Hydrotris(pyrazolyl)borate (Tp) ligands are versatile supporting ligands in rhenium chemistry. The steric and electronic properties of the Tp ligand can be tuned by introducing substituents on the pyrazolyl rings, which in turn affects the formation and stability of this compound complexes.
Rhenium-oxo-fluoride complexes are readily prepared using the sterically hindered hydrotris(3,5-dimethyl-1-pyrazolyl)borate (Tp) ligand. acs.orgnih.govresearchgate.net For example, the treatment of TpRe(O)(OH)Cl with concentrated aqueous HF cleanly yields the chloro-fluoride complex TpRe(O)(F)Cl. acs.orgnih.govresearchgate.net Other related complexes such as the fluoro-iodide TpRe(O)(F)I, the fluoro-triflate TpRe(O)F(OTf), and the difluoride TpRe(O)F₂ have also been synthesized and characterized. acs.org These complexes are generally air-stable and thermally stable. acs.org
In stark contrast, attempts to prepare analogous rhenium-oxo-fluoride complexes with the less sterically demanding, unsubstituted hydrotris(1-pyrazolyl)borate (Tp) ligand have been unsuccessful. acs.orgnih.govresearchgate.net For instance, the reaction of TpRe(O)I₂ with NaF in refluxing acetonitrile (B52724) does not yield the expected fluoride complex. Instead, an unusual dinuclear complex, {[κ²-H(F)Bpz₂]Re(O)}₂(μ-pz)₂(μ-O), is formed. acs.orgnih.gov In this product, a fluoride ion has substituted a pyrazolyl group on the boron atom of the Tp ligand, demonstrating that the reaction site is highly dependent on the steric environment provided by the ligand. acs.orgnih.gov The greater steric protection afforded by the methyl groups in the Tp* ligand prevents the attack of the fluoride ion at the boron center, thus allowing for the formation of the Re-F bond. acs.orgnih.gov
Bidentate Ligands (e.g., Bipyridine, Phenanthroline) in Rhenium(I) Fluoride Chemistry
Bidentate nitrogen-donor ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), are widely used in the coordination chemistry of rhenium(I). The resulting fac-[Re(CO)₃(N^N)L] complexes have been extensively studied for their photophysical properties and potential applications.
The synthesis of rhenium(I) complexes containing bipyridine or phenanthroline ligands typically involves the reaction of Re(CO)₅Cl with the appropriate bidentate ligand. rsc.org This leads to the formation of complexes like [Re(CO)₃(bpy)Cl] and [Re(CO)₃(phen)Cl]. rsc.org While direct synthesis of the corresponding fluoride complexes [Re(CO)₃(N^N)F] can be challenging, they can be accessed through other routes, including halide exchange reactions.
Recent research has focused on using rhenium(I) complexation to facilitate the radiosynthesis of fluorine-18 (B77423) labeled bidentate ligands. rsc.organsto.gov.auresearchgate.net In this strategy, a precursor bidentate ligand with a suitable leaving group (e.g., chloro, bromo, or nitro) is first complexed to a Re(I)(CO)₃ core. rsc.org The coordination to the electron-withdrawing rhenium center activates the ligand towards nucleophilic aromatic substitution (SₙAr) by [¹⁸F]fluoride. rsc.organsto.gov.au This approach has been shown to be effective for the radiofluorination of bipyridine and phenanthroline derivatives, affording the corresponding [¹⁸F][Re(CO)₃(N^N)Cl] complexes in good radiochemical yields. rsc.org Subsequent thermal decomplexation can then release the desired fluorine-18 labeled bidentate ligand, which may be difficult to synthesize directly. rsc.orgresearchgate.net
The electronic effect of the rhenium center is crucial for this transformation. Coordination to the Re(I) center depletes the electron density on the bidentate ligand, making it more susceptible to nucleophilic attack. rsc.org This is supported by spectroscopic data and computational studies. rsc.organsto.gov.au
Furthermore, the introduction of fluorine atoms or fluorinated substituents onto the bipyridine or phenanthroline ligands themselves can be used to tune the photophysical and electrochemical properties of the resulting rhenium(I) complexes. acs.orgresearchgate.netnih.gov
Metal-Metal Bonded this compound Clusters and Dimers
The chemistry of rhenium is distinguished by its propensity to form compounds with multiple metal-metal bonds, and fluoride ligands play a significant role in the structure and stability of these species. Research has identified several classes of this compound clusters and dimers featuring direct Re-Re bonds, ranging from double to quadruple bonds.
A key example is the dimeric rhenium tetrafluoride (Re₂F₈) molecule, which has been studied in the gas phase. mdpi.comnih.gov Gas electron diffraction and mass spectrometry studies revealed that Re₂F₈ exists as a dimeric species with D₄ₕ symmetry. mdpi.com This geometry, along with a short Re-Re distance of 2.264(5) Å, supports the presence of a Re-Re triple bond (σ²π⁴). mdpi.comnih.gov The dissociation enthalpy for this dimer into two monomeric ReF₄ units is considerable, estimated at 109.9 kcal/mol, indicating a strong metal-metal interaction. mdpi.comnih.gov In contrast, the corresponding dianion, [Re₂F₈]²⁻, found in the crystalline state, exhibits an even shorter Re-Re distance, which is consistent with the formation of a quadruple bond (σ²π⁴δ²). mdpi.comnih.gov
Beyond simple dimers, more complex cluster arrangements involving rhenium-fluoride and metal-metal bonds have been synthesized. A notable example is the tetranuclear rhenium(III) cluster anion, [Re₄F₁₈]⁶⁻, which was isolated as the salt {Ni(H₂O)₆₄}[Re₄F₁₈]·4H₂O. In this cluster, the four Re(III) atoms are bridged by fluorine atoms. The structure is characterized by a short Re-Re distance of 2.3631(6) Å, which, supported by theoretical calculations, is indicative of a Re=Re double bond.
Additionally, paddlewheel-type quadruply bonded rhenium(III) dimers with the general formula Re₂L₄F₂ have been prepared through solid-state melt reactions. acs.orgresearchgate.netosti.gov In these compounds, where 'L' can be a ligand like hexahydro-2H-pyrimido[1,2a]pyrimidinate (hpp⁻) or diphenyl formamidinate (dpf⁻), two axial positions are occupied by fluoride ions, while the four bridging ligands support the Re-Re quadruple bond. acs.orgresearchgate.net One-electron oxidation of these neutral dimers, for instance, Re₂(hpp)₄F₂, leads to the formation of the corresponding cation [Re₂(hpp)₄F₂]⁺, demonstrating the redox flexibility of these metal-metal bonded systems. acs.orgosti.gov
Table 1: Structural and Bonding Characteristics of Metal-Metal Bonded this compound Species
| Compound/Ion | Re-Re Bond Order | Re-Re Distance (Å) | Symmetry/Structure Type | Reference(s) |
|---|---|---|---|---|
| Re₂F₈ (gas) | 3 | 2.264(5) | D₄ₕ, Dimeric | mdpi.com, nih.gov |
| [Re₂F₈]²⁻ | 4 | 2.19–2.25 | Eclipsed, Dimeric | mdpi.com |
| [Re₄F₁₈]⁶⁻ | 2 | 2.3631(6) | Tetranuclear Cluster | |
| Re₂(hpp)₄F₂ | 4 | N/A | Paddlewheel Dimer | acs.org, researchgate.net |
| Re₂(dpf)₄F₂ | 4 | N/A | Paddlewheel Dimer | acs.org, researchgate.net |
Interactions of this compound Complexes with Anionic Species
Rhenium complexes have been engineered to serve as selective sensors for anions, particularly the fluoride ion. The recognition mechanisms are primarily based on specific, non-covalent interactions that trigger a detectable spectroscopic or colorimetric response.
A predominant mechanism for fluoride recognition is through hydrogen bonding . Many sensor molecules are designed with N-H or O-H moieties, such as amide, urea, or imidazole (B134444) groups, appended to the ligands of a rhenium complex. researchgate.netrsc.org The fluoride anion, being a strong hydrogen bond acceptor, interacts with these acidic protons on the ligand framework. This initial hydrogen-bonding interaction is often the first step in the sensing process. researchgate.netnih.gov
In many cases, the initial hydrogen bond formation is followed by a proton abstraction or deprotonation step, especially when fluoride is present in sufficient concentration. nih.gov The high basicity of the fluoride ion facilitates the removal of a proton from the ligand's N-H or O-H group. nih.gov This deprotonation event significantly alters the electronic properties of the ligand. For instance, the deprotonated ligand can become a stronger σ-donor, which in turn modifies the electronic structure of the entire rhenium complex. researchgate.netresearchgate.net This change is the root cause of the observable signal. Evidence for this mechanism comes from ¹H NMR studies, which show the disappearance of the acidic N-H proton signal upon addition of fluoride. In some cases, a new broad signal corresponding to the bifluoride ion, [FHF]⁻, appears, confirming the proton abstraction process.
The interaction with fluoride can also lead to a change in the nature of electronic transitions within the complex. UV–Visible absorption studies have shown that fluoride binding can cause a shift from a metal-to-ligand charge transfer (MLCT) transition to an intraligand charge transfer (ILCT) transition. researchgate.netresearchgate.netresearchgate.net This electronic redistribution is directly responsible for the observed changes in color and luminescence. researchgate.net
The interaction between rhenium complexes and anionic species, especially fluoride, elicits distinct and measurable changes across various spectroscopic techniques. These signatures are the basis for the use of these compounds as chemical sensors.
UV-Visible (UV-Vis) Absorption Spectroscopy: One of the most common methods for detecting anion binding is through changes in the UV-Vis absorption spectrum. Upon addition of fluoride, many rhenium complexes exhibit significant spectral shifts and the appearance of new absorption bands, often resulting in a clear, naked-eye color change. researchgate.netrsc.org For example, a rhenium complex containing an imidazo[4,5-f]-1,10-phenanthroline ligand changes from yellow to pink in the presence of fluoride. These titrations often show well-defined isosbestic points, which indicate a clean conversion from the free complex to the anion-bound species. acs.org The changes in the absorption spectrum are attributed to the alteration of the electronic energy levels of the complex upon anion binding, frequently involving a shift from MLCT to ILCT transitions. researchgate.netresearchgate.net
Luminescence Spectroscopy: Many rhenium(I) complexes are luminescent, and this property is often highly sensitive to the binding of anions. The response can manifest as either luminescence enhancement ("turn-on") or luminescence quenching ("turn-off"). For example, the neutral complex [Re(CO)₃(biimH)(1,4-NVP)] shows a dramatic enhancement of its luminescence in the presence of fluoride ions. nih.govx-mol.com This is often due to the deprotonation mechanism, which can increase the rigidity of the ligand framework and reduce non-radiative decay pathways. Conversely, other Re(I)-polypyridine complexes act as "turn-off" sensors, where the emission intensity is quenched upon anion binding. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titration experiments provide detailed mechanistic insights into the binding process. In ¹H NMR, the most telling signature is the change in the chemical shift of protons involved in hydrogen bonding, such as N-H protons. researchgate.netnih.gov Upon addition of fluoride, these proton signals can broaden, shift, or disappear entirely, confirming their interaction with the anion. The complete disappearance of an N-H signal, coupled with the emergence of a new, broad signal around 16 ppm, is strong evidence for deprotonation and the formation of the [FHF]⁻ species. Furthermore, ¹⁹F NMR can be used to monitor the state of the fluoride ion in solution as it interacts with the rhenium complex. nih.gov
Table 2: Spectroscopic Signatures of Anion Binding by Rhenium Complexes
| Rhenium Complex Type | Anion | Spectroscopic Technique | Observed Signature | Reference(s) |
|---|---|---|---|---|
| [Re(CO)₃(biimH)(1,4-NVP)] | F⁻ | Luminescence | Dramatic luminescence enhancement | researchgate.net, nih.gov |
| [Re(CO)₃(biimH)(1,4-NVP)] | F⁻ | UV-Vis | Shift from MLCT to ILCT transition | researchgate.net |
| [Re(CO)₃Cl(L1)]* | F⁻ | UV-Vis / Naked-eye | Color change from yellow to pink | |
| [Re(CO)₃Cl(L1)]* | F⁻ | ¹H NMR | Disappearance of N-H proton signal; appearance of [FHF]⁻ signal | |
| Re(I)-polypyridine complexes | F⁻ | Luminescence | Luminescence quenching ("turn-off") | rsc.org |
| [Re(CO)₃(4-HPyS)₃]Cl | CN⁻, OAc⁻, F⁻ | UV-Vis | Spectral change with a clear isosbestic point | acs.org |
*L1 = imidazo[4,5-f]-1,10-phenanthroline derivative
Mechanistic Investigations of Reactions Involving Rhenium Fluorides
Detailed Studies of Nucleophilic Fluorination Reactions
Rhenium complexes have been identified as effective mediators in nucleophilic fluorination reactions, which are particularly significant in the field of radiochemistry.
Role of Rhenium(I) Mediation in Fluorine-18 (B77423) Radiosynthesis
The incorporation of the positron-emitting isotope fluorine-18 ([¹⁸F]) into molecules for Positron Emission Tomography (PET) is a vital area of research. radiologykey.com A novel method utilizing rhenium(I) mediation has been developed, demonstrating moderate to high radiochemical yields for labeled rhenium(I) complexes. rsc.orguq.edu.aunih.govresearchgate.net This strategy has been successfully applied to the radiosynthesis of tracers like [¹⁸F]CABS13, an imaging agent for Alzheimer's disease, as well as other bipyridine, phenanthroline, and hydroxyquinoline-based radiotracers. rsc.orguq.edu.aunih.govresearchgate.net
The mechanism involves an initial complexation of a precursor ligand to a rhenium(I) source, such as [Re(CO)₅Cl], to form a complex like [Re(CO)₃(L)Cl]. rsc.org This complex then reacts with [¹⁸F]fluoride. Computational modeling suggests that the efficiency of this rhenium(I)-activated fluorination is due to both an electron-withdrawing effect from the metal center and the formation of an acyl fluoride (B91410) intermediate. rsc.orguq.edu.aunih.govresearchgate.netrsc.org This intermediate effectively anchors the fluoride ion before the nucleophilic substitution occurs. rsc.orguq.edu.aunih.govresearchgate.netrsc.org The process can be followed by thermal decomplexation to release the desired [¹⁸F]-labeled organic molecule. rsc.orguq.edu.aunih.govresearchgate.netrsc.org This complexation-dissociation strategy has enabled the synthesis of [¹⁸F]-labeled pyridine (B92270) bidentate structures that were previously inaccessible through direct radiofluorination. rsc.orguq.edu.aunih.govresearchgate.netrsc.org
Identification and Characterization of Acyl Fluoride Intermediates
The existence of an acyl fluoride intermediate is a key feature of the proposed mechanism for rhenium-mediated fluorination. rsc.orguq.edu.aunih.govresearchgate.netrsc.org In the reaction of [Re(CO)₃(L)Cl] with [¹⁸F]fluoride, the fluoride has been found to bond to a carbonyl ligand in the cis position relative to the diimine ligand, forming this intermediate. rsc.org Although this acyl fluoride intermediate is notably unstable, its formation is crucial as it positions the fluorine-18 isotope for the subsequent nucleophilic aromatic substitution (SNAr) reaction. rsc.org
Density Functional Theory (DFT) calculations have been used to model the reaction pathway, providing optimized geometries for the acyl fluoride intermediate and the transition states involved. researchgate.net These computational studies support the experimental observations and help to explain the reactivity patterns seen with different ligands. rsc.org For example, complexes with higher positive partial charges on the reaction site were found to give higher radiochemical yields, which is consistent with facilitating the nucleophilic addition of the fluoride. rsc.org
Mechanisms of C-F Bond Activation by Rhenium Complexes
The activation of strong carbon-fluorine (C-F) bonds is a challenging but important area of research, with applications in the functionalization of fluorinated organic compounds. Rhenium complexes have been shown to mediate C-F bond activation. york.ac.uk The mechanisms of these reactions can vary, but often involve the oxidative addition of a C-F bond to a low-valent rhenium center. pnas.org
For instance, low-valent rhenium complexes can react with fluoroarenes, leading to the cleavage of a C-F bond and the formation of a rhenium-fluoride and a rhenium-aryl bond. york.ac.ukcore.ac.uk The competition between C-H and C-F bond activation is a key aspect of these reactions. core.ac.uk While some transition metal complexes exclusively activate C-H bonds in partially fluorinated benzenes, others can activate C-F bonds. core.ac.uk DFT calculations on a d⁶ cyclopentadienyl (B1206354) rhenium complex indicated that the binding energy decreases as the number of fluorine substituents on a double bond increases, suggesting a preference for coordinating to less fluorinated sites. core.ac.uk In some cases, photolysis of cyclometalated rhenium complexes in the presence of aryl halides can lead to the cleavage of a Re-C sigma bond. rsc.org
Fluoride Exchange Pathways in Rhenium Coordination Spheres
The exchange of fluoride ligands within the coordination sphere of a rhenium complex is a fundamental process that influences its reactivity. The use of partially fluorinated ligands allows for the monitoring of these reactions using ¹⁹F NMR spectroscopy. researchgate.netnsf.gov This technique can provide insights into the electronic effects and stability of the complexes formed. researchgate.netnsf.gov
For example, in studies of phenylimido complexes of rhenium, the introduction of fluorine substituents on the ligands modulates their steric and electronic properties, which in turn controls their reactivity and the stability of the resulting products. researchgate.netnsf.gov The exchange of ligands, such as the substitution of phosphine (B1218219) ligands with isocyanides, can be followed to understand the formation of different products. researchgate.netnsf.gov The lability of the fluoride ligand itself can be influenced by factors such as the oxidation state of the rhenium and the nature of the other ligands present.
Redox Chemistry of Rhenium Fluorides and Oxide Fluorides
Rhenium exhibits a wide range of oxidation states, leading to a rich redox chemistry for its fluoride and oxide fluoride compounds. Rhenium hexafluoride (ReF₆) is a powerful oxidizing and fluorinating agent. wikipedia.org It can be synthesized by reacting rhenium heptafluoride (ReF₇) with rhenium metal. wikipedia.org ReF₆ acts as a Lewis acid and can oxidize nitric oxide (NO) to form [NO][ReF₆]. wikipedia.org
The reaction of ReF₆ with boron trichloride (B1173362) has been shown to produce rhenium pentachloride (ReCl₅). rsc.org The hydrolysis of rhenium fluorides leads to the formation of oxide fluorides. electrochemsci.org In molten salt electrochemistry, fluoride complexes of rhenium, such as [ReF₆]²⁻, can be reduced in a two-stage process. electrochemsci.org The addition of oxide ions to the melt can lead to the formation of rhenium oxofluoride complexes like [ReOF₅]⁻ and [ReO₂F₄]²⁻, which alters the electrochemical reduction pathways. electrochemsci.org The stability of different rhenium oxidation states in these melts is highly dependent on the composition of the melt. electrochemsci.org
Below is a table summarizing the properties of Rhenium Hexafluoride.
| Property | Value |
| Chemical Formula | ReF₆ |
| Molar Mass | 300.20 g/mol |
| Appearance | Yellow crystalline solid or liquid |
| Density | 4.94 g/cm³ |
| Melting Point | 18.5 °C (65.3 °F; 291.6 K) |
| Boiling Point | 33.7 °C (92.7 °F; 306.8 K) |
| Molecular Geometry | Octahedral (Oₕ) |
| Re-F Bond Length | 1.823 Å |
| Data for standard state at 25 °C (77 °F), 100 kPa unless otherwise noted. wikipedia.org |
Emerging Research Directions and Academic Applications of Rhenium Fluoride Chemistry
Advanced Materials Science Applications of Rhenium Fluoride (B91410) Compounds
Rhenium fluoride compounds are proving to be valuable precursors and components in the development of advanced materials with unique properties. Their high reactivity and ability to form thin films make them suitable for applications in electronics and high-temperature environments. ontosight.aiwikipedia.orggoogle.com
Rhenium hexafluoride (ReF6) is a key compound in this area. It is a commercial material utilized in the electronics industry for the chemical vapor deposition (CVD) of rhenium-containing films. wikipedia.orggoogle.com These films can serve as catalysts, adhesion layers, diffusion barriers, and seed layers for the growth of other materials. google.com The properties of ReF6, such as its volatility and reactivity, are crucial for these applications.
Furthermore, rhenium and its alloys, for which rhenium fluorides can be precursors, exhibit exceptional resistance to high temperatures and corrosion. aemmetal.comalbmaterials.com This makes them ideal for use in high-temperature superconductors and heat-resistant alloys. albmaterials.com For instance, rhenium is a critical component in nickel-based superalloys used in the hot sections of jet engines and gas turbines. aemmetal.com The development of new methods for depositing rhenium-based materials, potentially using this compound precursors, is an active area of research. google.com
The thermal decomposition of ammonium (B1175870) octafluorodirhenate(III) dihydrate, (NH4)2[Re2F8]•2H2O, has been shown to produce pure metallic rhenium at elevated temperatures. osti.gov This process offers a route to obtaining high-purity rhenium for various material applications.
Below is a table summarizing the properties and applications of key this compound compounds in materials science:
| Compound Name | Formula | Key Properties | Advanced Materials Science Applications |
| Rhenium Hexafluoride | ReF6 | Volatile, highly reactive, strong oxidant. ontosight.aiwikipedia.org | Deposition of rhenium films for electronics, precursor for other rhenium compounds. ontosight.aiwikipedia.orggoogle.com |
| Rhenium Heptafluoride | ReF7 | Thermally stable metallic heptafluoride. americanelements.com | Used to synthesize Rhenium Hexafluoride. wikipedia.org |
| Ammonium Octafluorodirhenate(III) Dihydrate | (NH4)2[Re2F8]•2H2O | Decomposes to pure rhenium metal upon heating. osti.gov | Source for high-purity rhenium metal. osti.gov |
| Rhenium Tetrafluoride | ReF4 | Polymeric chain structure. vulcanchem.com | Potential applications in materials science are being explored. vulcanchem.com |
Role of this compound Complexes in Catalysis Research
Rhenium compounds, including those containing fluoride ligands, are recognized for their catalytic activity in a variety of chemical transformations. mpg.deresearchgate.net The unique electronic properties conferred by the highly electronegative fluorine atoms can influence the reactivity and selectivity of the rhenium center.
Research has shown that rhenium-based catalysts are effective in hydrogenation, oxidation, and depolymerization reactions. researchgate.netrsc.org For example, supported rhenium catalysts have demonstrated high activity and selectivity in the aerobic oxidation of alkanes. mdpi.com The presence of a fluoride ligand in a rhenium pyrazole (B372694) complex was found to enhance its catalytic activity in the oxidation of cycloalkanes compared to its chloro-analogue, which is attributed to the stronger electron-donor character of the fluoride ligand. mdpi.com
Rhenium oxyfluorides are also being investigated for their catalytic potential. vulcanchem.com The ability of rhenium to exist in multiple oxidation states, often stabilized by fluoride and oxide ligands, allows for the design of versatile catalysts. researchgate.net The study of oxidized rhenium species on catalyst surfaces under reaction conditions is crucial for understanding the active catalytic sites. mpg.de
The following table details some this compound complexes and their applications in catalysis research:
| Catalyst Type | Reaction Catalyzed | Key Findings |
| Rhenium pyrazole complex [ReClF{NNC(O)C6H5}(Hpz)2(PPh3)] on SiO2 | Aerobic oxidation of n-hexane and n-heptane | The fluoro complex exhibited higher activity compared to related chloro complexes. mdpi.com |
| Rhenium-based catalysts | Hydrogenation of carboxylic acids and their derivatives | Metallic Re and low oxidation state ReOx are believed to be the active species. researchgate.net |
| Rhenium-based catalysts | Depolymerization of lignin | A promising application in biomass conversion. rsc.org |
| Rhenium oxyfluoride adducts | Potential for various catalytic applications | Forms adducts with Lewis bases, suggesting ligand-design possibilities. vulcanchem.com |
Innovations in Radiolabeling Methodologies Utilizing Rhenium-Fluorine Interactions
A significant area of emerging research is the use of rhenium-fluorine interactions to develop novel radiolabeling methods, particularly for positron emission tomography (PET) imaging. core.ac.ukcurtin.edu.aursc.org The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into biomolecules is a cornerstone of PET tracer development.
Traditional ¹⁸F-radiolabeling methods often require stringent anhydrous conditions, which can be time-consuming and limit the efficiency of the process. curtin.edu.aunih.gov Recent innovations have demonstrated that complexation to a rhenium(I) center can facilitate the radiofluorination process under milder conditions, even in the presence of water. curtin.edu.aunih.gov This metal-mediated approach circumvents the need for azeotropic drying, potentially simplifying and accelerating the production of ¹⁸F-labeled radiotracers. curtin.edu.aunih.gov
The strategy involves the coordination of a precursor molecule to a rhenium(I) tricarbonyl core, which activates the molecule for nucleophilic substitution with [¹⁸F]fluoride. rsc.orgresearchgate.net Subsequent dissociation of the radiolabeled ligand from the rhenium complex can yield the final ¹⁸F-labeled tracer. rsc.org This complexation-dissociation strategy has been successfully applied to the synthesis of various pyridine (B92270) bidentate radiotracers, including potential imaging agents for Alzheimer's disease. rsc.orgresearchgate.net
Computational studies suggest that the efficiency of this rhenium-mediated activation is due to both an electron-withdrawing effect by the metal center and the formation of an acyl fluoride intermediate that helps to anchor the fluoride ion. rsc.org
This table highlights key aspects of these innovative radiolabeling methodologies:
| Radiolabeling Strategy | Key Advantage | Example Application |
| Rhenium(I) complexation-mediated ¹⁸F-fluorination | Circumvents the need for anhydrous conditions. curtin.edu.aunih.gov | Synthesis of a model ¹⁸F-labeled rhenium(I) complex. curtin.edu.au |
| Rhenium(I) complexation-dissociation | Enables radiosynthesis of previously inaccessible ¹⁸F-labeled pyridine structures. rsc.org | Synthesis of [¹⁸F]CABS13, an Alzheimer's disease imaging agent. rsc.orgresearchgate.net |
Supramolecular Assemblies and Coordination Cages Featuring Rhenium-Fluoride Motifs
The principles of supramolecular chemistry, which involve the self-assembly of molecules into well-defined, functional architectures, have been extended to this compound chemistry. bohrium.comresearchgate.netacs.org Researchers are designing and synthesizing novel coordination cages and metallocycles based on rhenium cores that can selectively recognize and bind anions, particularly fluoride. researchgate.netacs.orgresearchgate.net
The fac-[Re(CO)₃] core is a versatile building block for constructing these supramolecular structures. researchgate.netresearchgate.net By using appropriate organic ligands, neutral trinuclear coordination cages with preorganized spherical cavities can be self-assembled. acs.orgresearchgate.net These cavities, often lined with electron-deficient C-H donors, provide an ideal environment for encapsulating fluoride ions with high selectivity over other halides. acs.orgresearchgate.net
The recognition of fluoride is of significant interest due to its roles in biological and medical contexts. researchgate.net The design of rhenium-based cages as fluoride receptors presents a challenge due to the varied shapes and sizes of anions. researchgate.net However, recent successes have demonstrated the feasibility of creating cages with endocavities that are electronically and sterically complementary to the fluoride ion. acs.orgresearchgate.net
Furthermore, fluorine atoms incorporated into the ligands of rhenium complexes can direct the self-assembly of these complexes into higher-order structures. For example, fluorine-assisted noncovalent C-F···S contacts have been shown to drive the formation of one-dimensional supramolecular tubular architectures from discrete triangular rhenium(I) complexes. acs.orgresearchgate.net
This table summarizes some of the supramolecular structures involving rhenium-fluoride motifs:
| Supramolecular Assembly | Key Feature | Application/Function |
| Neutral heteroleptic trinuclear rhenium(I) coordination cages | Preorganized spherical endocavity. acs.orgresearchgate.net | Selective recognition and binding of fluoride ions. acs.orgresearchgate.net |
| Rhenium(I)-based figure-eight and Z-shaped metallocycles | Selective fluoride sensing. bohrium.com | Anion recognition. bohrium.com |
| Fluorine-functionalized cyclic trinuclear rhenium(I) complexes | Self-assembly into 1D tubular architectures via C-F···S contacts. acs.orgresearchgate.net | Potential for photovoltaic applications. acs.org |
Future Perspectives in Fundamental this compound Chemistry
The future of fundamental this compound chemistry is bright, with numerous avenues for exploration. Building on the current research trends, several key areas are poised for significant advancement.
One promising direction is the synthesis and characterization of new binary and complex rhenium fluorides, particularly those in lower oxidation states, which remain relatively unexplored. vulcanchem.com The isolation of compounds like Rhenium Trifluoride (ReF₃) under standard conditions has been challenging, and new synthetic strategies could unlock novel reactivity and applications. vulcanchem.com
In materials science, the development of more controlled and efficient methods for depositing rhenium and rhenium alloy thin films using fluoride precursors will be crucial for next-generation electronics and high-temperature applications. google.com The use of nanoscale this compound powders as precursors for advanced materials is another area with considerable potential. americanelements.comamericanelements.com
In catalysis, the focus will likely shift towards a deeper mechanistic understanding of how fluoride ligands tune the electronic structure and reactivity of rhenium centers. mdpi.com This knowledge will enable the rational design of more active and selective catalysts for challenging transformations, including the conversion of biomass and the activation of small molecules. rsc.org
The field of radiolabeling will continue to benefit from rhenium-fluorine chemistry, with efforts to expand the scope of the metal-mediated fluorination to a wider range of biomolecules and to further optimize the reaction conditions for clinical translation. curtin.edu.aursc.org
Finally, the design of more complex and functional supramolecular assemblies based on rhenium-fluoride motifs will continue to be a vibrant area of research. uohyd.ac.in This could lead to the development of sophisticated molecular sensors, stimuli-responsive materials, and novel drug delivery systems. The interplay between fluorine's unique properties and rhenium's versatile coordination chemistry will undoubtedly continue to fuel innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing rhenium fluoride compounds (e.g., ReF₆, ReF₇) with high purity, and how can experimental parameters (temperature, pressure, stoichiometry) be systematically optimized to minimize impurities?
- Methodological Answer : Synthesis of rhenium fluorides typically involves direct fluorination of metallic rhenium or lower fluorides using F₂ gas under controlled conditions. Key parameters include temperature gradients (e.g., 300–400°C for ReF₆), reaction time, and reagent stoichiometry. Impurity mitigation requires rigorous purification steps, such as fractional distillation or zone refining, coupled with real-time monitoring via mass spectrometry. Experimental reproducibility should follow guidelines for detailed procedural documentation, including safety protocols for handling volatile fluorides .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of rhenium fluorides, and what are their limitations?
- Methodological Answer : X-ray diffraction (XRD) is critical for determining crystal structures, while X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance (NMR) (¹⁹F) provide insights into electronic environments and bonding. Limitations include XRD’s sensitivity to crystal quality and XPS’s surface-specificity. For amorphous phases, pair distribution function (PDF) analysis or Raman spectroscopy may supplement. Cross-validation with computational models (e.g., density functional theory) enhances interpretation .
Q. How can researchers ensure the reproducibility of this compound reactivity studies under varying environmental conditions (humidity, oxygen exposure)?
- Methodological Answer : Controlled-environment chambers (e.g., gloveboxes with <1 ppm O₂/H₂O) are essential. Reactivity protocols should include baseline measurements under inert atmospheres, with incremental exposure to test conditions. Data reporting must specify equipment calibration (e.g., moisture sensors) and raw data archiving to enable replication. Reference experiments with stable analogs (e.g., WF₆) can validate setup integrity .
Advanced Research Questions
Q. What computational chemistry approaches (e.g., DFT, molecular dynamics) are suitable for predicting the stability and catalytic behavior of novel this compound complexes?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials accounts for Re’s heavy-atom effects. Solvation models (e.g., COSMO) simulate liquid-phase behavior. For dynamical processes, ab initio molecular dynamics (AIMD) tracks intermediate states. Validation against experimental thermodynamic data (e.g., Gibbs free energy of formation) is critical to address discrepancies between predicted and observed stability .
Q. How can contradictory data regarding the thermodynamic stability of rhenium heptafluoride (ReF₇) across studies be resolved methodologically?
- Methodological Answer : Systematic meta-analysis of published data should categorize results by experimental conditions (e.g., pressure, purity). Advanced calorimetry (e.g., drop calorimetry with in situ fluorination) can remeasure ΔHƒ under standardized conditions. Contradictions often arise from impurity phases (e.g., ReOₓFᵧ); high-resolution XRD or electron energy loss spectroscopy (EELS) identifies these. Collaborative inter-laboratory studies enhance consensus .
Q. What in situ/operando characterization techniques are recommended to probe the role of rhenium fluorides as catalysts in fluorination reactions?
- Methodological Answer : In situ X-ray absorption spectroscopy (XAS) tracks oxidation state changes during catalysis. Operando Raman spectroscopy monitors intermediate species in real time. Coupling with gas chromatography (GC) quantifies reaction products. For surface-sensitive studies, ambient-pressure XPS or scanning transmission electron microscopy (STEM) with EELS mapping reveals active sites. Data integration requires synchronized time-resolved datasets .
Q. What strategies address challenges in quantifying fluoride ion mobility in this compound-based solid electrolytes?
- Methodological Answer : Impedance spectroscopy measures ionic conductivity, while neutron diffraction locates fluoride ion pathways. Isotopic labeling (¹⁸O/¹⁹F exchange) combined with secondary ion mass spectrometry (SIMS) tracks diffusion kinetics. Machine learning algorithms can correlate structural descriptors (e.g., lattice parameters) with mobility trends. Reporting should adhere to FAIR data principles for transparency .
Methodological Best Practices
- Data Contradiction Analysis : Employ triangulation via multiple analytical techniques (e.g., XRD, spectroscopy, computational modeling) to validate findings. Document raw data and metadata comprehensively to facilitate peer scrutiny .
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pilot studies are critical for high-risk fluorination experiments .
- Reproducibility : Archive synthetic protocols in open-access repositories (e.g., Zenodo) with detailed hazard assessments, as volatile fluorides pose significant safety risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
